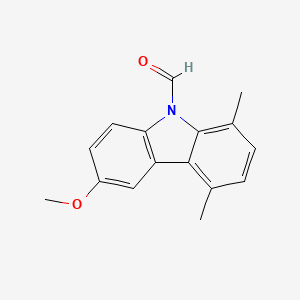
6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde” is a chemical compound with the CAS Number: 18028-57-4 . It has a molecular weight of 225.29 and its IUPAC name is 5,8-dimethyl-9H-carbazol-3-yl methyl ether . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde” is 1S/C15H15NO/c1-9-4-5-10(2)15-14(9)12-8-11(17-3)6-7-13(12)16-15/h4-8,16H,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . Its molecular weight is 225.29 and its IUPAC name is 5,8-dimethyl-9H-carbazol-3-yl methyl ether .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Carbazole derivatives, including 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde, have shown significant biological activities, particularly in antimicrobial and antifungal applications . These compounds can be used to combat microbial infections, which is a leading cause of death worldwide .
Antitumor Properties
Carbazoles have been reported to display antitumor activities . This suggests that 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde could potentially be used in cancer research and treatment .
Antiepileptic Properties
Carbazoles also exhibit antiepileptic properties . This means that 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde could potentially be used in the development of new antiepileptic drugs .
Anti-inflammatory and Antioxidative Properties
Carbazoles have anti-inflammatory and antioxidative properties . This suggests that 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde could be used in the treatment of diseases associated with inflammation and oxidative stress .
Neuroprotective Properties
Carbazoles have neuroprotective properties . This suggests that 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde could potentially be used in the treatment of neurodegenerative diseases .
6. Applications in Light Emitting Diodes (LEDs) Fluorescent carbazole derivatives have found application in various areas like light emitting diodes . This suggests that 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde could potentially be used in the development of new LED technologies .
Applications in Photosensitive Biological Units
Carbazole derivatives have been used as potential photosensitive biological units . This suggests that 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde could potentially be used in biological research involving photosensitive units .
Applications in Photo-induced Electron Sensors
Carbazole derivatives have been used in photo-induced electron sensors . This suggests that 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde could potentially be used in the development of new sensor technologies .
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures for prevention, response, storage, and disposal .
Propiedades
IUPAC Name |
6-methoxy-1,4-dimethylcarbazole-9-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-10-4-5-11(2)16-15(10)13-8-12(19-3)6-7-14(13)17(16)9-18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFJHZUIKUXSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)OC)N(C2=C(C=C1)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

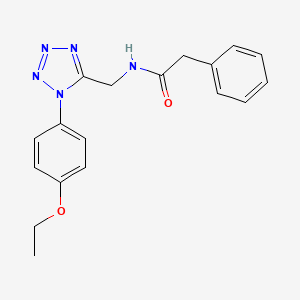
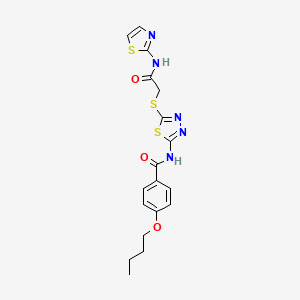
![2-[3-(2-Methylphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2979353.png)
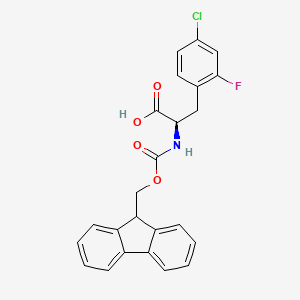
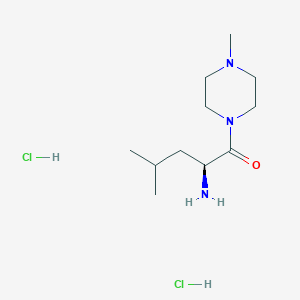
![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isobutyl-1H-benzo[d]imidazole](/img/structure/B2979357.png)
![6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2979361.png)
![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2979365.png)
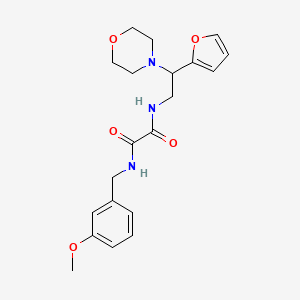
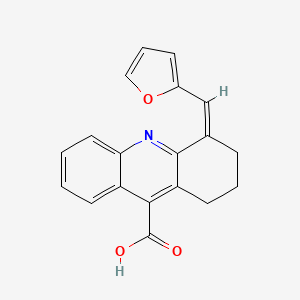
![N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide](/img/structure/B2979368.png)
![2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2979370.png)
![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2979372.png)
